
6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical is part of a broader family of compounds known for their diverse chemical and biological activities. Pyridazine derivatives, for instance, are recognized for their pharmacological significance, showing various biological activities across different derivatives.
Synthesis Analysis
The synthesis of pyridazine and related compounds often involves multi-component reactions, cyclodehydration, or cycloaddition reactions. For example, microwave-assisted synthesis has been employed to accelerate cycloaddition reactions, producing pyridazines efficiently (Hoogenboom, Moore, & Schubert, 2006).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves a combination of spectroscopic techniques, such as NMR, IR, and sometimes X-ray crystallography. These methods confirm the molecular framework and functional groups present in the synthesized compounds.
Chemical Reactions and Properties
Pyridazine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into other heterocyclic systems. These reactions expand the chemical diversity and potential utility of the pyridazine core. For example, cycloaddition reactions have been utilized to create pharmacologically active pyridazinones (Johnston, Allcock, Jiang, Collier, Blakli, Rosair, Bailey, Morgan, Kohno, & Adams, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are determined to understand the compound's behavior in different environments. These properties are essential for further applications in chemical synthesis and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their potential as pharmacological agents or chemical intermediates. Studies often focus on their electron-rich nature, which facilitates various organic reactions.
- Microwave-assisted synthesis of pyridazines: (Hoogenboom, Moore, & Schubert, 2006)
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: (Johnston, Allcock, Jiang, Collier, Blakli, Rosair, Bailey, Morgan, Kohno, & Adams, 2008)
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A variety of studies have focused on the synthesis, structural analysis, and applications of pyridazin-3(2H)-one derivatives, which are closely related to the chemical structure . These compounds are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and material science.
Synthesis of Pyridazinone Derivatives : A general route has been established for the synthesis of a novel class of pyridazin-3-one derivatives, highlighting their potential utility in the creation of fused azines and other complex molecules. This synthesis involves reactions with DMF-DMA to afford enaminone derivatives, which can react further to yield azolo[1,5-a]pyrimidine derivatives, among others, demonstrating the compound's versatility in chemical synthesis (Ibrahim & Behbehani, 2014).
Structural Analysis and DFT Calculations : Detailed structural analysis and density functional theory (DFT) calculations have been conducted on pyridazine analogs, emphasizing their pharmaceutical importance. These studies offer insights into the compound's electronic structure, including HOMO-LUMO energy gaps and intermolecular hydrogen bonding, which are crucial for understanding its chemical reactivity and potential drug interactions (Sallam et al., 2021).
Potential Biological Activity
Research into the biological activities of pyridazinone derivatives has uncovered promising antibacterial and antimitotic properties, suggesting potential applications in developing new therapeutic agents.
Antibacterial and Antimitotic Agents : Studies have shown that modifications to the pyrazine ring of pyridazinone derivatives significantly affect their cytotoxicity and the inhibition of mitosis in cultured cells. This has led to the identification of compounds with potent in vitro cytotoxicities, indicating their potential use as antimitotic agents (Temple et al., 1991).
In Vitro Screening for Biological Activity : Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in vitro screening, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, underscoring their potential in drug discovery (Flefel et al., 2018).
Applications in Material Science
The synthesis and reactions of pyridazinone derivatives also play a crucial role in material science, particularly in the development of metal-complexing agents and novel organic materials.
- Metal-Complexing Agents : The synthesis of di(pyridin-2-yl)pyridazines under microwave-assisted conditions has been explored for their ability to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions. This highlights the compound's potential applications in material science and catalysis (Hoogenboom et al., 2006).
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c15-14(16)5-7-18(8-6-14)13(21)9-19-12(20)4-3-11(17-19)10-1-2-10/h3-4,10H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPNPFKCAJFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)




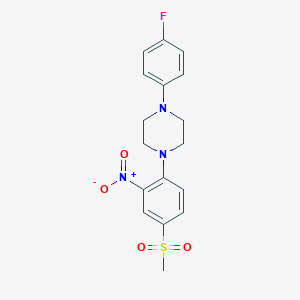
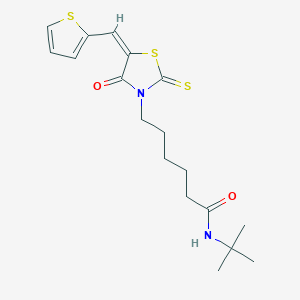
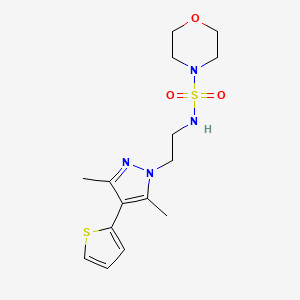
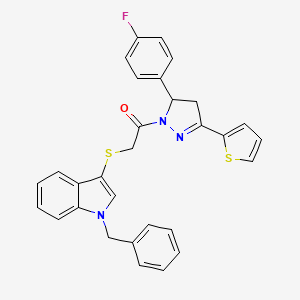
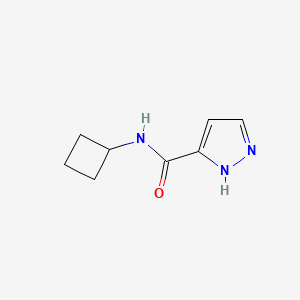
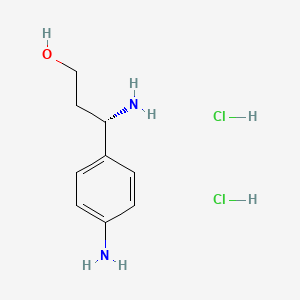
![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)
